molecular formula C7H8Cl2N2O B8786060 4,5-Dichloro-2-propylpyridazin-3(2H)-one CAS No. 51659-95-1

4,5-Dichloro-2-propylpyridazin-3(2H)-one

Cat. No.: B8786060
CAS No.: 51659-95-1
M. Wt: 207.05 g/mol
InChI Key: NVUOGFPKKSAHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-propylpyridazin-3(2H)-one is a synthetic intermediate belonging to the pyridazinone class of heterocyclic compounds, which are recognized in medicinal chemistry for their significant and diverse biological activities . The core pyridazin-3(2H)-one scaffold features a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, and it is known to exist predominantly in the more thermodynamically stable keto form . This particular derivative is substituted with chlorine atoms at the 4 and 5 positions and a propyl group on the ring nitrogen. This compound is of high interest in pharmaceutical research and development, primarily as a key building block for the synthesis of more complex molecules. Researchers utilize it to create novel derivatives for screening against various biological targets. The pyridazinone core is a privileged structure in drug discovery, known to interact with multiple enzymatic targets, including phosphodiesterases (PDE) and tyrosine kinases . These targets are critically implicated in major disease pathways, such as cardiovascular diseases (CVDs) and cancer, making derivatives of this compound valuable for investigating new therapeutic strategies . The intersection of these two therapeutic areas is particularly relevant in the emerging field of reverse cardio-oncology, where patients with hypertension are more prone to cancer, driving the search for agents with dual activity or drug repurposing . Key Research Applications: • Vasodilator Research: Pyridazinone derivatives are investigated as potential vasodilators for managing cardiovascular conditions like hypertension and heart failure. They may act through mechanisms such as phosphodiesterase inhibition or by targeting the renin-angiotensin-aldosterone system . • Anticancer Agent Development: The scaffold is explored for creating targeted anticancer agents. Derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as PARP, DHFR, B-RAF, BTK, and Tubulin polymerization . • Multitarget Pharmacology: The structural motif allows for interaction with various receptors and enzymes, including G-protein coupled receptors and ion channels, facilitating research into polypharmacology . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to standard safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51659-95-1

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

4,5-dichloro-2-propylpyridazin-3-one

InChI

InChI=1S/C7H8Cl2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3

InChI Key

NVUOGFPKKSAHIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloro 2 Propylpyridazin 3 2h One and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyridazinone Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the pyridazinone core, a primary disconnection strategy involves breaking the two carbon-nitrogen bonds of the heterocyclic ring. This leads to two key precursor types: a 1,4-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov

Another common disconnection is across the N-N bond, which is synthetically challenging to form directly. Therefore, the most logical and widely applied retrosynthetic approach for pyridazinones involves the disconnection of the C4-C5 and N1-C6 bonds, which points to a dicarboxylic acid derivative and hydrazine as the primary synthons.

Specifically for 4,5-dichloro-2-propylpyridazin-3(2H)-one, the key disconnections are:

C-N bond disconnection: This breaks the bond between the propyl group and the nitrogen atom, suggesting an N-alkylation of a 4,5-dichloropyridazin-3(2H)-one precursor.

Pyridazinone ring disconnection: This breaks the heterocyclic ring, typically leading back to mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) and propylhydrazine (B1293729). This is a convergent approach where the key acyclic precursors containing the necessary chloro-substituents are condensed to form the pyridazinone ring.

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound has been approached through various routes, focusing on the efficient construction of the pyridazinone ring and the subsequent or concurrent introduction of the chloro and propyl substituents.

The primary precursor for the synthesis of the 4,5-dichloropyridazinone core is often mucochloric acid. This commercially available starting material already contains the required carbon backbone and the two chlorine atoms at the desired positions. The synthesis of the other key precursor, propylhydrazine, can be achieved through standard methods such as the alkylation of hydrazine with a propyl halide.

Functional group interconversions play a role in preparing derivatives. For instance, the transformation of a hydroxyl group to a chlorine atom on the pyridazinone ring is a common strategy, often achieved using reagents like phosphorus oxychloride (POCl₃).

The formation of the pyridazinone ring is the cornerstone of the synthesis. nih.gov A prevalent method involves the condensation reaction between a γ-keto acid or a related dicarbonyl compound and a hydrazine derivative. nih.gov In the case of this compound, the reaction of mucochloric acid with propylhydrazine is a direct and efficient method for constructing the pyridazinone ring with the N-propyl group already in place. cbijournal.com This cyclization is typically carried out in a suitable solvent and may be catalyzed by acid or base.

Alternative cyclization strategies include:

Diaza-Wittig reaction: This method can be employed to form pyridazines from 1,3-diketones. nih.gov

Diels-Alder reactions: Inverse electron demand Diels-Alder reactions between tetrazines and suitable dienophiles can lead to the formation of the pyridazine (B1198779) ring. organic-chemistry.orgrsc.org

The introduction of the dichloro and N-propyl substituents can be achieved at different stages of the synthesis.

Introduction of Dichloro Substituents: As mentioned, starting with mucochloric acid incorporates the two chlorine atoms from the outset. Alternatively, a pyridazinone ring can be synthesized first, followed by chlorination. Reagents such as phosphorus oxychloride (POCl₃) are effective for converting hydroxyl or keto groups on the pyridazinone ring to chloro substituents. researchgate.net

Introduction of the N-Propyl Substituent: The N-propyl group is typically introduced via N-alkylation of the pyridazinone ring. This is a common method for modifying the nitrogen atom of the pyridazinone core. thieme-connect.de The reaction involves treating the parent 4,5-dichloropyridazin-3(2H)-one with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. prepchem.com Common bases used for this reaction include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

A direct approach involves the cyclization reaction between mucochloric acid and propylhydrazine, which forms the N-propylated pyridazinone in a single step.

Optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred.

Base: The strength and type of base used for N-alkylation must be carefully selected to ensure efficient deprotonation of the pyridazinone nitrogen without causing unwanted side reactions.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to achieve maximum conversion.

A study on the synthesis of a related compound, 4,5-dichloro-2-(2-methyl-2-propenyl)-3(2H)-pyridazinone, utilized potassium carbonate as the base in N,N-dimethylformamide at 40°C for 5 hours. prepchem.com Similar conditions would likely be a good starting point for the optimization of the N-propylation of 4,5-dichloro-3(2H)-pyridazinone.

Table 1: Reaction Parameters for N-Alkylation of Pyridazinones
ParameterConditionRationaleReference
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the dissolution of reactants and promotes the SN2 reaction. prepchem.com
BasePotassium Carbonate (K₂CO₃)A moderately strong base, sufficient to deprotonate the pyridazinone nitrogen without causing decomposition. prepchem.com
Temperature40°CA mild temperature to ensure a controlled reaction rate and minimize side products. prepchem.com
Alkylating AgentPropyl halide (e.g., propyl bromide)The electrophile that introduces the propyl group onto the nitrogen atom.

Advanced Synthetic Techniques for this compound Synthesis

While classical synthetic methods are effective, advanced techniques can offer improvements in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This technique could be applied to both the cyclization and N-alkylation steps.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, safety, and scalability of the synthesis.

Solid-Phase Synthesis: For the synthesis of pyridazinone analogues, solid-phase synthesis can be a powerful tool for creating libraries of compounds for biological screening. nih.gov In this approach, one of the reactants is attached to a solid support, and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technology is particularly effective in the synthesis of heterocyclic compounds like pyridazinones. asianpubs.org The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. core.ac.uknih.gov

In the context of pyridazinone synthesis, microwaves have been successfully employed in cyclization and condensation reactions. For instance, the synthesis of N2-substituted 4,5-dihalogenated pyridazin-3-ones has been achieved in good yields through microwave-assisted methods. tandfonline.com The reaction of a dihalogenomaleic anhydride (B1165640) with a substituted hydrazine under microwave irradiation can significantly reduce the reaction time from hours to minutes. tandfonline.commdpi.com This efficiency is a hallmark of microwave-assisted synthesis, making it an attractive method for building libraries of pyridazinone derivatives for further study. core.ac.uk

A representative example is the synthesis of N-substituted dihalopyridazinones, which demonstrates the typical conditions and outcomes of this technique. tandfonline.com

Reactant 1Reactant 2ConditionsProductYield (%)
Dichloromaleic anhydride2,2,2-TrifluoroethylhydrazineMicrowave, 350 W, 4 min4,5-Dichloro-2-(2,2,2-trifluoroethyl)-2H-pyridazin-3-one74%

This table illustrates a specific example of microwave-assisted synthesis of a pyridazinone analogue, highlighting the efficiency of the method. tandfonline.com

Flow Chemistry Approaches

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes or channels where they mix and react. sci-hub.se This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, safety, and scalability. researchgate.netdurham.ac.uk The high surface-area-to-volume ratio in flow reactors facilitates excellent heat and mass transfer, allowing for reactions to be conducted under conditions that might be hazardous in a batch setup. nih.gov

While specific examples for the synthesis of this compound using flow chemistry are not extensively documented, the principles are broadly applicable to heterocyclic synthesis. sci-hub.se The construction of the pyridazinone ring often involves reactive intermediates or exothermic steps, which can be managed more effectively and safely in a continuous flow environment. Furthermore, flow chemistry enables the seamless integration of multiple reaction steps, purification, and analysis into a single automated sequence, significantly streamlining the synthetic process. durham.ac.uk

FeatureBatch ProcessingFlow Chemistry
Safety Handling of large volumes of hazardous materials; potential for thermal runaways.Small reaction volumes at any given time; superior temperature control reduces risks. sci-hub.se
Scalability Often requires significant re-optimization for scale-up.Scaling is achieved by running the system for a longer duration, avoiding redevelopment. durham.ac.uk
Control Less precise control over mixing, temperature, and reaction time.Precise and automated control over all reaction parameters. researchgate.net
Efficiency Can be limited by heat/mass transfer; potential for side reactions.Enhanced heat/mass transfer leads to higher selectivity and yields. nih.gov
Reproducibility Can vary between batches due to inconsistencies in conditions.Highly reproducible due to consistent and controlled reaction environment. sci-hub.se

This table provides a comparative overview of the key advantages offered by flow chemistry over traditional batch processing for chemical synthesis.

Catalytic Methodologies in Pyridazinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of pyridazines and pyridazinones benefits from various catalytic strategies, including metal-based catalysis, acid/base catalysis, and biocatalysis.

Metal Catalysis : Transition metals such as copper, palladium, and ruthenium are frequently used to catalyze key bond-forming reactions in pyridazine synthesis. organic-chemistry.orgliberty.edu For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and pyridazines. organic-chemistry.org

Organocatalysis and Acid/Base Catalysis : Non-metallic catalysts, including acids and bases, are also employed. Acetic acid, for instance, has been shown to accelerate heterocyclization reactions in the formation of fused pyridazine systems. researchgate.net Chitosan, a naturally occurring biopolymer, has been utilized as an eco-friendly, heterogeneous basic catalyst in the multicomponent synthesis of pyridazinedione derivatives. nih.gov

Annulation Reactions : Catalysts can promote annulation reactions to construct the pyridazinone ring. A notable example is the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which yields trisubstituted pyridazines in good yields. organic-chemistry.org

These catalytic methods offer a diverse toolkit for chemists to construct the pyridazinone scaffold with high efficiency and control over the molecular architecture.

Synthesis of Structural Analogues of this compound for Systematic Variation

The synthesis of structural analogues is fundamental to medicinal chemistry and materials science, as it allows for the systematic investigation of structure-activity relationships. For this compound, analogues can be created by modifying the pyridazinone core, varying the N-alkyl chain, and controlling the regiochemistry of substitution.

Modifications at the Pyridazinone Core (e.g., Halogen Substituents, Ring Saturation)

The chemical properties and biological activity of the pyridazinone scaffold can be finely tuned by altering the substituents on the core ring.

Halogen Variation : The chlorine atoms at the C4 and C5 positions are key features. Analogues can be synthesized by replacing chlorine with other halogens, such as bromine. The synthesis of 4,5-dibromopyridazin-3-ones follows a similar pathway to their chlorinated counterparts, typically starting from a dibromomaleic anhydride. tandfonline.com

Substitution Reactions : The dichloropyridazinone core is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, functionalization at the C6 position can be achieved through nitration of 4,5-dichloropyridazin-3(2H)-one, followed by further transformations of the nitro group. researchgate.net

Core Structure Modification : The carbonyl group of the pyridazinone ring can also be chemically modified. Treatment with phosphorus oxychloride can convert the pyridazin-3(2H)-one into a 3-chloropyridazine, while reaction with phosphorus pentasulphide yields the corresponding pyridazine-3(2H)-thione. nih.govresearchgate.net These transformations fundamentally alter the electronic and steric properties of the heterocyclic core.

Variations of the N-Alkyl Chain (e.g., Methyl, Propyl, Branched Chains)

The substituent at the N2 position of the pyridazinone ring is another critical point for structural variation. The nature of this alkyl group can significantly influence the molecule's physical properties, such as solubility and lipophilicity.

Two primary strategies are employed for introducing different N-alkyl chains:

Cyclization with Substituted Hydrazines : The most direct approach involves the condensation of a suitable precursor, like dichloromaleic anhydride, with a pre-functionalized hydrazine (e.g., methylhydrazine, propylhydrazine, or isobutylhydrazine). This method directly installs the desired alkyl group during the formation of the heterocyclic ring. tandfonline.com

N-Alkylation of the Pyridazinone Core : Alternatively, the pyridazinone ring can be formed first, typically yielding an N-unsubstituted (N-H) pyridazinone. Subsequent N-alkylation can be achieved by reacting the pyridazinone with an appropriate alkylating agent, such as an alkyl halide (e.g., ethyl chloroacetate) in the presence of a base. nih.gov This two-step approach is versatile and allows for the introduction of a wide array of alkyl and functionalized chains onto a common pyridazinone intermediate. An example includes the synthesis of 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one from its N-H precursor. researchgate.net

Regioselective Synthesis and Isomer Control

When synthesizing substituted pyridazinones, controlling the position of the substituents (regioselectivity) is paramount to avoid the formation of undesired isomers. Different synthetic strategies have been developed to achieve high levels of isomer control.

Cycloaddition Reactions : Inverse-electron-demand Diels-Alder reactions, for instance between tetrazines and alkynyl sulfides, can provide highly regioselective pathways to trisubstituted pyridazines. rsc.org Similarly, [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones have been shown to produce pyridazine derivatives with remarkable regioselectivity. rsc.org

Multicomponent Reactions : One-pot, three-component reactions can be designed to proceed with high regioselectivity. The reaction of alkyl 2-cyanoacetates with arylglyoxals and hydrazine hydrate, for example, leads to the exclusive formation of 6-aryl-4-cyano-3(2H)-pyridazinones, with the regiochemical outcome dictated by the reaction mechanism. publish.csiro.au

Control in Nucleophilic Substitution : In the functionalization of an existing pyridazinone core, the inherent reactivity of the ring dictates the regiochemistry. For instance, in nucleophilic substitution reactions on 4,5-dichloro-2-cyanopyridazin-3(2H)-one, a close analogue of the target compound, incoming nucleophiles preferentially attack the C5 position. researchgate.net This inherent selectivity is crucial for the controlled synthesis of C5-substituted isomers. Understanding these electronic effects is key to predicting and controlling the outcome of substitution reactions.

Advanced Structural Elucidation and Conformational Analysis of 4,5 Dichloro 2 Propylpyridazin 3 2h One

High-Resolution Spectroscopic Characterization for Conformational Insight

Spectroscopic techniques are fundamental to determining the structure and understanding the chemical environment of a molecule. For 4,5-Dichloro-2-propylpyridazin-3(2H)-one, a combination of NMR, vibrational spectroscopy, and mass spectrometry would be employed for a complete characterization.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Multi-dimensional NMR spectroscopy would be essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insight into the molecule's stereochemistry and the dynamics of the propyl chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group. The methylene (B1212753) group attached to the nitrogen (N-CH₂-CH₂-CH₃) would likely appear as a triplet. The central methylene group (-CH₂-CH₂-CH₃) would be a more complex multiplet (sextet), and the terminal methyl group (-CH₂-CH₃) would present as a triplet. The pyridazinone ring itself lacks protons, so no signals from the core heterocyclic structure are expected.

¹³C NMR: The carbon spectrum would show signals for the three distinct carbons of the propyl chain and the four carbons of the dichloropyridazinone ring. The chemical shifts would confirm the connectivity and electronic environment of each carbon atom.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons in the propyl chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for confirming the attachment of the propyl group to the N2 position of the pyridazinone ring by showing a correlation between the N-CH₂ protons and the C3 and C6 carbons of the ring.

Expected ¹H NMR Data for the Propyl Group:

Group Expected Chemical Shift (ppm, δ) Expected Multiplicity
N-CH₂ -CH₂-CH₃ ~ 3.9 - 4.2 Triplet (t)
N-CH₂-CH₂ -CH₃ ~ 1.7 - 2.0 Sextet (sxt)

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information on the vibrational modes of the molecule, serving as a unique "molecular fingerprint."

FT-IR: The most prominent absorption band in the FT-IR spectrum would be the strong C=O (carbonyl) stretch of the pyridazinone ring, typically observed in the 1650-1690 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations from the propyl group (2850-3000 cm⁻¹), C-N stretching, C=C stretching of the ring, and C-Cl stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹).

Raman: Raman spectroscopy would complement the FT-IR data. While the C=O stretch is also visible, non-polar bonds like the C=C and C-Cl bonds of the ring often produce strong Raman signals, aiding in the complete vibrational assignment. As the molecule lacks O-H or N-H bonds, analysis of hydrogen bonding is not applicable in this context.

Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (propyl) 2850 - 3000 FT-IR, Raman
C=O Stretch (amide) 1650 - 1690 FT-IR (Strong)
C=N / C=C Stretch (ring) 1550 - 1640 FT-IR, Raman

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Validation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation, which can provide structural clues.

ESI-MS: Electrospray Ionization Mass Spectrometry would show the protonated molecule [M+H]⁺. The characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks, and a smaller [M+4] peak) would be a definitive feature confirming the presence of the two chlorine atoms.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₈Cl₂N₂O).

Fragmentation: The fragmentation pattern would likely involve the loss of the propyl chain or parts of it, as well as the loss of chlorine or carbon monoxide from the pyridazinone ring.

Expected Mass Spectrometry Data:

Ion Expected m/z Notes
[M]⁺ 206.0012 (for ³⁵Cl₂) Molecular ion peak.
[M+2]⁺ 208.0000 Isotopic peak due to one ³⁷Cl.

Single Crystal X-ray Diffraction Studies of this compound

While no crystal structure has been published for the propyl derivative, extensive data exists for the methyl analog, 4,5-Dichloro-2-methylpyridazin-3(2H)-one. nih.gov This allows for an informed discussion of the likely solid-state structure.

Determination of Solid-State Molecular Conformation

Single crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state. The pyridazinone ring is expected to be nearly planar. The key conformational feature would be the orientation of the propyl group relative to this ring. Due to free rotation around the N-C bond, various conformers could exist in solution, but in the solid state, the molecule would adopt a single, low-energy conformation influenced by crystal packing forces. The propyl chain would likely adopt a staggered (anti-periplanar) conformation to minimize steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. Unlike the parent compound without the propyl group, this compound cannot form classical hydrogen bonds as it lacks a hydrogen bond donor. However, the crystal packing would be stabilized by a network of weaker interactions:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) would lead to significant dipole-dipole interactions between adjacent molecules.

van der Waals Forces: The propyl chains would interact with each other and with the rings of neighboring molecules through weaker van der Waals forces.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with the oxygen or nitrogen atoms of nearby molecules.

Polymorphism and Co-crystallization Investigations

The arrangement of molecules in a crystal lattice can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Polymorphism describes the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Co-crystallization involves incorporating a second, different molecule (a "coformer") into the crystal lattice of the active pharmaceutical ingredient (API) to create a new crystalline solid with modified properties. nih.govnih.gov

Currently, no specific studies on the polymorphism or co-crystallization of this compound have been published in peer-reviewed literature. However, the phenomenon of polymorphism has been documented for other pyridazinone derivatives, suggesting that the target compound may also exhibit multiple crystalline forms under different crystallization conditions. For instance, the compound 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid has been shown to crystallize in two distinct monoclinic modifications. mdpi.com

Co-crystallization represents a powerful tool in crystal engineering to enhance the properties of pharmaceutical compounds. figshare.comscholarsresearchlibrary.com This technique involves forming a crystalline solid from the target molecule and a selected coformer, held together by non-covalent interactions, typically hydrogen bonds. researchgate.net The selection of a suitable coformer can lead to improvements in solubility, dissolution rate, stability, and mechanical properties. nih.govmdpi.com

Key techniques used to screen for and characterize polymorphs and co-crystals are summarized in the table below.

TechniqueApplication in Polymorphism/Co-crystal Screening
Differential Scanning Calorimetry (DSC) Detects thermal events like melting points, phase transitions, and eutectic formation. Different polymorphs will have distinct melting points, and co-crystal formation is often indicated by a new, sharp melting point different from the individual components. nih.gov
Powder X-ray Diffraction (PXRD) Provides a unique diffraction pattern for each crystalline form. It is the primary method for identifying new polymorphs or confirming the formation of a co-crystal, as the pattern of the new solid will differ from a simple physical mixture of the components.
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of a new polymorphic form or the structure of a co-crystal, including the specific intermolecular interactions (e.g., hydrogen bonds) between the API and coformer.
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in the vibrational frequencies, particularly for groups involved in hydrogen bonding (like C=O and N-H), can indicate the formation of a new crystalline form.

Given the structural features of this compound, specifically the carbonyl group which can act as a hydrogen bond acceptor, it is a viable candidate for co-crystallization studies with pharmaceutically acceptable coformers that can act as hydrogen bond donors.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become critically important for the analysis of its chiral analogues. CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. It is an invaluable tool for determining enantiomeric purity and probing the absolute configuration and conformational features of chiral compounds. mdpi.com

While no chiral analogues of this compound have been reported, studies on other chiral pyridazinone derivatives demonstrate the utility of this technique. For example, a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were synthesized and their enantiomers were separated. nih.govnih.gov CD spectroscopy was instrumental in characterizing the purified enantiomers and assigning their absolute configurations. nih.gov The spectra revealed mirror-image relationships between enantiomeric pairs, a hallmark of successful enantioresolution. nih.gov This type of analysis provides definitive confirmation of the stereochemical identity of each enantiomer, which is crucial as biological activity is often stereoselective. nih.gov

The application of CD spectroscopy to a hypothetical chiral analogue of the title compound, for instance, one with a stereocenter on the propyl chain, would involve the following:

Determination of Enantiomeric Purity: Comparing the CD spectrum of a synthesized batch against that of a pure enantiomeric standard to quantify enantiomeric excess.

Assignment of Absolute Configuration: Comparing the experimental CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT) for the (R) and (S) configurations.

Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores. This can provide insights into the preferred solution-state conformation of the molecule. mdpi.com

The table below outlines the key CD spectral features observed for a pair of enantiomeric pyridazinone derivatives from the literature, illustrating the principle of mirror-image spectra. nih.gov

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(+)-Enantiomer ~230Positive Maximum
~250Negative Maximum
(-)-Enantiomer ~230Negative Maximum
~250Positive Maximum

Data are illustrative based on published spectra for chiral pyridazinones.

Theoretical and Computational Chemistry of 4,5 Dichloro 2 Propylpyridazin 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecular systems. Studies on the parent compound, 4,5-Dichloropyridazin-3(2H)-one, have utilized DFT calculations, commonly with the B3LYP functional and the 6-31G(d,p) basis set, to optimize the molecular geometry and analyze its frontier molecular orbitals. jocpr.comjocpr.comresearchgate.net

The optimized geometry from these calculations generally shows good agreement with experimental data obtained from X-ray crystallography. jocpr.comjocpr.com The addition of the 2-propyl group to the pyridazinone ring is expected to introduce conformational flexibility without significantly altering the core ring geometry.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. jocpr.com For the parent 4,5-Dichloropyridazin-3(2H)-one, these values have been calculated, providing a baseline for understanding the electronic behavior of its derivatives.

Table 1: Calculated Frontier Orbital Energies for 4,5-Dichloropyridazin-3(2H)-one

Parameter Value (eV)
EHOMO -7.25
ELUMO -1.95
Energy Gap (ΔE) 5.30

Data derived from studies on the parent N-unsubstituted compound at the B3LYP/6-31G(d,p) level of theory. jocpr.comjocpr.comresearchgate.net

Ab Initio Methods for Accurate Thermochemical and Spectroscopic Predictions

While DFT is a powerful tool, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate predictions for thermochemical data (e.g., heat of formation, enthalpy) and spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts). Specific high-level ab initio studies focused on 4,5-Dichloro-2-propylpyridazin-3(2H)-one are not readily found in the literature. However, such calculations would be valuable for precisely modeling its energetic landscape and interpreting experimental spectra. The vibrational frequencies calculated for the dimeric form of the parent compound using DFT have shown good agreement with experimental results, suggesting that these computational methods are reliable for this class of molecules. jocpr.comresearchgate.net

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

For the parent compound, 4,5-Dichloropyridazin-3(2H)-one, the MEP map shows that the most negative region is located on the carbonyl oxygen atom (O1), with a calculated value of -157.689 kJ/mol. researchgate.net This indicates that the oxygen atom is the most probable site for electrophilic attack. researchgate.net The presence of the electron-donating propyl group in this compound would likely enhance the electron density on the pyridazinone ring system, though the primary site of electrophilic interaction would remain the carbonyl oxygen.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors, such as electronegativity (χ), chemical hardness (η), and softness (ζ), provide quantitative measures of a molecule's reactivity and stability. jocpr.comjocpr.com

Table 2: Calculated Reactivity Descriptors for 4,5-Dichloropyridazin-3(2H)-one

Descriptor Formula Value (eV)
Electronegativity (χ) -(ELUMO + EHOMO)/2 4.60
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.65
Softness (ζ) 1/η 0.37

Data derived from studies on the parent N-unsubstituted compound. jocpr.comjocpr.comresearchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular modeling and dynamics simulations can be employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and assess the stability of this interaction.

Ligand-Protein Docking Studies for Predicted Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound have not been reported, research on related pyridazinone derivatives highlights the utility of this approach. nih.gov

For instance, docking analyses have been used to investigate how pyridazinone-based compounds bind to various protein targets. nih.gov These studies typically involve placing the ligand into the active site of the protein and calculating a scoring function to estimate the binding affinity. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking of a related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), confirmed its binding to G protein alpha subunits, which helped to elucidate its mechanism of toxicity. nih.gov Such an approach could be applied to this compound to screen for potential biological targets and predict its binding modes.

Molecular Dynamics Simulations for Conformational Stability and Binding Free Energy

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational stability of the complex. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, where a stable RMSD value over the simulation time suggests a stable binding pose.

Furthermore, MD simulations can be combined with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the ligand-protein complex. A more negative binding free energy indicates a stronger and more favorable interaction. These calculations provide a more rigorous estimation of binding affinity than docking scores alone and can help to rank potential drug candidates. While no specific MD studies on this compound are available, this methodology is standard in computational drug discovery and would be the logical next step in evaluating its potential as a bioactive agent.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on identifying the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. arxiv.org A 3D pharmacophore model defines the spatial arrangement of these features, serving as a template for designing or discovering new active molecules. arxiv.org

For the pyridazinone scaffold, pharmacophore models have been developed to elucidate the key features responsible for their biological activities. For instance, in a study on pyridazinone derivatives as acetylcholinesterase inhibitors, a pharmacophore model was generated to understand the structural requirements for activity. researchgate.net The most successful model consisted of five features: one hydrogen-bond acceptor (A), two hydrophobic aromatic rings (H), and two aromatic rings (R), designated as AHHRR. researchgate.net This model suggests that the pyridazinone ring and its substituents interact with the target enzyme through a specific combination of hydrogen bonding and hydrophobic interactions.

Once a statistically significant pharmacophore model is established, it can be employed in virtual screening. nih.gov This computational technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore hypothesis. nih.govmdpi.com By filtering for compounds that possess the necessary chemical features in the correct 3D orientation, virtual screening can rapidly identify potential new hits for a specific biological target, significantly accelerating the initial stages of drug discovery. mdpi.com This approach allows researchers to prioritize a smaller, more promising set of molecules for synthesis and experimental testing. mdpi.com For a compound like this compound, this methodology could be used to screen for potential biological targets by testing its fit against a library of pharmacophore models for various enzymes and receptors.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its activity. mdpi.com For pyridazinone derivatives, QSAR/QSPR studies have been instrumental in understanding how different substitutions on the pyridazinone ring influence their various biological and chemical properties, such as anti-inflammatory, anticancer, and corrosion inhibition activities. nih.govresearchgate.netnih.gov

Derivation of Molecular Descriptors from this compound and Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For pyridazine (B1198779) and pyridazinone analogues, a wide array of descriptors have been utilized, often calculated using computational methods like Density Functional Theory (DFT). nih.govresearchgate.netkfupm.edu.sa These descriptors can be broadly categorized as electronic, structural, topological, and physicochemical.

Commonly used descriptors in studies of pyridazinone analogues include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.govresearchgate.net Other related descriptors include the energy gap (EL-H), ionization potential (IP), electron affinity (EA), absolute electronegativity (χ), hardness (η), and softness (σ). nih.govresearchgate.net

Structural and Steric Descriptors: These relate to the size and shape of the molecule, including molecular mass (M) and molecular volume (Vm). nih.govresearchgate.net

Physicochemical Descriptors: A key descriptor in this category is the logarithm of the partition coefficient (Log P), which measures the molecule's lipophilicity. nih.govresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The table below summarizes some of the key molecular descriptors derived in QSAR/QSPR studies of pyridazinone analogues.

Descriptor CategoryDescriptor NameDescription
Electronic EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Difference between ELUMO and EHOMO
Dipole Moment (μ)Measure of the molecule's overall polarity
Hardness (η)Resistance to change in electron distribution
Electronegativity (χ)Power of an atom to attract electrons
Structural Molecular Mass (M)The sum of the atomic masses of all atoms in the molecule
Molecular Volume (Vm)The volume occupied by the molecule
Physicochemical Log PLogarithm of the partition coefficient between octanol (B41247) and water

This table is based on descriptors used in studies of pyridazinone analogues. nih.govresearchgate.net

Development of Predictive Models for Biological Activity or Physicochemical Properties

After calculating the molecular descriptors for a series of compounds, including this compound and its analogues, the next step is to develop a mathematical model that links these descriptors to the observed biological activity or property. youtube.com Various statistical techniques are employed for this purpose.

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (molecular descriptors). kfupm.edu.sa

Partial Least Squares (PLS) and Principal Component Regression (PCR): These are extensions of MLR that are particularly useful when the number of descriptors is large or when there is collinearity among them. nih.govresearchgate.net

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. They can capture complex, non-linear relationships between descriptors and activity, often resulting in highly predictive models. nih.govresearchgate.netkfupm.edu.sa

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D models by correlating the 3D steric and electrostatic fields of aligned molecules with their biological activities. tandfonline.com

Studies on pyridazinone derivatives have successfully used these methods. For example, PCR and ANN models were found to be highly predictive for the corrosion inhibition efficiency of pyridazine derivatives. nih.govresearchgate.net Similarly, 3D-QSAR models (CoMFA and CoMSIA) have been developed to predict the bioactivities of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, providing insights for designing more potent compounds. tandfonline.com

Statistical Validation and Interpretability of QSAR Models

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, stable, and has predictive power for new, untested compounds. nih.govnih.gov Validation is typically performed using both internal and external methods. nih.govuniroma1.it

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. uniroma1.it In LOO, a model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the excluded compound. The performance is measured by the cross-validated correlation coefficient (q² or R²cv). nih.govresearchgate.net A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: This is considered the most stringent test of a model's predictive ability. uniroma1.it The initial dataset is split into a training set (for model building) and a test set (for validation). The model built with the training set is used to predict the activities of the test set compounds, which were not used during model development. nih.gov The predictive power is assessed using the predictive R² (R²pred). mdpi.comnih.gov A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new compounds. uniroma1.it

The interpretability of the model is also crucial. A good QSAR model should not only predict activity but also provide insights into which molecular properties (descriptors) are most important for the desired activity, thereby guiding the design of new and improved analogues. google.com

The table below lists key statistical parameters used for validating QSAR models.

ParameterNameDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6
q² or R²cv Cross-Validated R²Measures the internal predictive ability of the model.> 0.5
R²pred Predictive R² for External Test SetMeasures the ability of the model to predict the activity of new compounds.> 0.6

This table summarizes common statistical validation parameters and their generally accepted threshold values for a robust QSAR model. uniroma1.it

Molecular and Cellular Mechanism Investigations of 4,5 Dichloro 2 Propylpyridazin 3 2h One Non Clinical Focus

Target Identification and Validation in Biochemical Assays

No publicly available studies were identified that detail the target identification and validation for 4,5-Dichloro-2-propylpyridazin-3(2H)-one through biochemical assays.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX, LOX, PDE inhibition)

There is no available data on the inhibitory effects of this compound on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or phosphodiesterases (PDEs). Consequently, no information on its inhibition kinetics or mechanism of action can be provided.

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)

There are no published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction between this compound and any protein targets.

Cellular Pathway Modulation in In Vitro Models (e.g., Cell Lines, Primary Cell Cultures)

No in vitro studies on cell lines or primary cell cultures have been published that investigate the modulation of cellular pathways by this compound.

Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment

There is no transcriptomic data available to indicate how this compound may alter gene expression in any cellular model.

Proteomic Analysis for Protein Abundance and Post-Translational Modifications

No proteomic analyses have been reported that would provide insight into changes in protein abundance or post-translational modifications in response to treatment with this compound.

Metabolomic Profiling for Cellular Metabolic Perturbations

There are no published studies that have performed metabolomic profiling on cells or organisms exposed to this compound. Consequently, there is no data available on the specific metabolic pathways that may be perturbed by this compound.

Investigation of Subcellular Localization and Cellular Uptake Mechanisms

Scientific literature lacks any investigation into the cellular uptake mechanisms or the subcellular localization of this compound. The processes by which this compound might enter cells and where it accumulates within cellular compartments remain uncharacterized.

Phenotypic Screening and High-Content Imaging for Cellular Effects

No phenotypic screening or high-content imaging studies for this compound have been reported. As a result, its effects on cellular phenotypes such as viability, migration, differentiation, or apoptosis are unknown.

Mechanistic Studies in Preclinical In Vivo Systems (Non-Human, Non-Clinical)

There is no available data from preclinical, non-human in vivo studies for this compound. The subsequent areas of investigation are therefore also unelucidated.

Target Engagement Biomarker Development and Validation

No target engagement biomarkers have been developed or validated for this compound, as its molecular targets have not been identified.

Cellular and Molecular Responses in Model Organisms

The cellular and molecular responses to this compound in any model organism have not been documented in the scientific literature.

Histopathological and Morphological Assessments Linked to Mechanism

There are no published histopathological or morphological assessments of tissues from model organisms exposed to this compound.

Structure Activity Relationship Sar Studies of 4,5 Dichloro 2 Propylpyridazin 3 2h One and Its Analogues

Rational Design and Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one Analogues for SAR Elucidation

The exploration of SAR for this specific compound would necessitate the synthesis of a library of analogues. This process would be guided by the aim of understanding the role of each structural component.

The pyridazinone ring is a common scaffold in a variety of biologically active compounds. Modifications to this core, such as the introduction of different substituents at the C6 position or altering the ring structure itself, would be a key aspect of SAR studies. However, specific studies detailing these modifications for the 2-propyl-4,5-dichloro variant are not readily found. General research on pyridazinones indicates that the electronic and steric properties of substituents on the pyridazinone ring can significantly impact activity.

The N2-substituent is known to be a critical determinant of activity in many pyridazinone series. For this compound, a thorough SAR study would involve the synthesis of analogues with variations in the propyl chain. This could include altering the chain length (e.g., ethyl, butyl), introducing branching (e.g., isopropyl), or incorporating cyclic moieties (e.g., cyclopropyl). Such modifications would probe the size and conformational requirements of the binding pocket for this part of the molecule. While SAR studies on other N-alkyl pyridazinones exist, specific data for the 4,5-dichloro series is sparse.

The nature of the halogen atoms at the C4 and C5 positions is expected to play a significant role in the molecule's activity, influencing both its electronic properties and its ability to form halogen bonds with a biological target. A systematic study would involve replacing the chlorine atoms with other halogens like fluorine, bromine, or iodine, as well as exploring mono-substituted and non-halogenated analogues. This would help to map the electronic and steric requirements at these positions. While the synthesis of various dihalopyridazinones has been reported, a direct comparison of their activities within the 2-propyl series is not well-documented.

Quantitative Evaluation of Structural Modifications on Target Engagement and Molecular Interactions

To establish a quantitative SAR (QSAR), the synthesized analogues would need to be tested in relevant biological assays to determine their potency (e.g., IC50 or EC50 values). This quantitative data is essential for understanding the degree to which specific structural changes affect the interaction with the biological target. For instance, in the context of herbicidal activity, this would involve measuring the inhibition of a target enzyme like phytoene (B131915) desaturase (PDS). Currently, there is a lack of publicly available quantitative data on the target engagement of a systematic series of this compound analogues.

Identification of Key Pharmacophoric Features and Essential Structural Elements for Activity

Based on the SAR data from a series of active and inactive analogues, key pharmacophoric features could be identified. A pharmacophore model for this class of compounds would highlight the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions that are crucial for biological activity. General pharmacophore models for pyridazinone-based herbicides often point to the importance of the pyridazinone ring as a key structural element. nih.gov However, a specific model for the 2-propyl-4,5-dichloro series has not been detailed.

Correlation of Computational Predictions with Experimental SAR Data

Computational methods, such as 3D-QSAR and molecular docking, are powerful tools for understanding SAR at a molecular level. nih.govresearchgate.net A 3D-QSAR study would involve aligning the synthesized analogues and correlating their 3D structural features with their biological activities to generate a predictive model. Molecular docking could be used to simulate the binding of the analogues to a potential target protein, providing insights into the specific molecular interactions. While computational studies on various pyridazinone derivatives have been published, a study that specifically correlates these predictions with experimental SAR data for a series of this compound analogues is not available in the current body of scientific literature. Such a study would be invaluable for the rational design of new, more potent compounds based on this scaffold.

Potential Non Clinical and Non Therapeutic Applications of 4,5 Dichloro 2 Propylpyridazin 3 2h One

Development as a Chemical Probe for Fundamental Biological Research

There is currently no publicly available scientific literature that describes the development or use of 4,5-Dichloro-2-propylpyridazin-3(2H)-one as a chemical probe for fundamental biological research. Chemical probes are powerful small molecules used to study and manipulate biological systems. However, the synthesis, characterization, and application of this specific compound for such purposes have not been reported in peer-reviewed journals or patent literature.

Exploration in Agrochemical Sciences (e.g., Herbicides, Fungicides, Plant Growth Regulators - if relevant)

While various derivatives of 4,5-dichloropyridazinone have been investigated for their potential in agrochemical applications, there is no specific data available concerning the exploration of this compound as a herbicide, fungicide, or plant growth regulator. chemimpex.com The core pyridazinone structure is known to be a key component in some crop protection products, but the efficacy and biological activity of the N-propyl variant have not been documented in accessible research. Consequently, no data is available to populate a table on its agrochemical properties.

Utility in Materials Science (e.g., Organic Electronics, Polymers - if relevant)

An extensive search of materials science literature and databases shows no mention of this compound being utilized in applications such as organic electronics or polymer synthesis. Although some related heterocyclic compounds serve as building blocks in the development of novel materials, the specific contribution or potential of the N-propyl derivative in this field has not been a subject of published research. chemimpex.com

Application as Analytical Reagents or Standards in Chemical Analysis

Use in Mechanistic Toxicology Studies (Understanding cellular/molecular perturbations, not safety profiles)

No mechanistic toxicology studies specifically involving this compound have been published. Research in this area would focus on how a compound causes perturbations at a cellular or molecular level to understand its mechanism of toxicity. The absence of such studies indicates that the specific interactions of this compound with biological systems at a mechanistic level have not been investigated or reported.

Future Perspectives and Emerging Research Directions for 4,5 Dichloro 2 Propylpyridazin 3 2h One

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The discovery and development of new drugs is a traditionally lengthy and expensive process. mdpi.com However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating timelines and reducing costs. nih.gov For 4,5-Dichloro-2-propylpyridazin-3(2H)-one, these computational tools offer a powerful strategy to rapidly explore its therapeutic potential.

Machine learning algorithms, particularly deep learning and artificial neural networks (ANNs), can analyze vast datasets to predict the biological activities and physicochemical properties of chemical compounds. mdpi.comnih.gov In the context of this compound, AI models can be trained on existing data from other pyridazinone derivatives to forecast its potential molecular targets, binding affinities, and pharmacological effects. nih.gov This in silico screening process allows researchers to prioritize the most promising avenues for laboratory investigation. fnasjournals.com

Table 1: Applications of AI/ML in the Future Research of this compound
AI/ML Application AreaSpecific TechniquePotential OutcomeReference
Bioactivity PredictionDeep Learning, Random Forest ModelsForecasting of potential anticancer, antimicrobial, or anti-inflammatory activities. mdpi.comfnasjournals.com
Target IdentificationVirtual Screening, Molecular DockingIdentification of potential protein targets and signaling pathways modulated by the compound. nih.govnih.gov
De Novo Drug DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creation of novel analogues with optimized potency and specificity. fnasjournals.com
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR) ModelsEarly-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com

Exploration of Novel Biological Targets and Underexplored Signaling Pathways

The pyridazinone nucleus is a versatile scaffold known to interact with a variety of biological targets. scholarsresearchlibrary.com Derivatives have shown activity as inhibitors of enzymes like VEGFR-2, which is implicated in cancer progression. nih.govrsc.org A crucial future direction for this compound is the systematic exploration and identification of its specific molecular targets.

Initial research would likely involve broad-based screening against panels of kinases, proteases, and other enzymes to identify primary interaction partners. While some pyridazinones have established anti-inflammatory effects, the precise molecular targets responsible are often not fully defined, presenting an opportunity for further investigation. nih.gov Research into this compound could clarify its role in inflammatory signaling, potentially through pathways independent of known targets like the N-formyl peptide receptors (FPR). nih.gov

Beyond established areas, there is significant potential in probing the effects of this compound on underexplored signaling pathways. This could uncover entirely new therapeutic indications. For instance, investigating its impact on G protein-coupled receptors (GPCRs) could reveal novel mechanisms of action, as these receptors are involved in a vast number of physiological processes. nih.gov Affinity pull-down assays coupled with proteomic analysis represent a powerful, unbiased method to identify direct binding partners in various tissues, providing definitive evidence of its molecular initiating events. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Specificity or Potency

Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the development of new compounds based on a thorough understanding of their biological targets. mdpi.com Once a primary biological target for this compound is identified, rational design strategies can be employed to create next-generation analogues with superior properties.

This process involves establishing a structure-activity relationship (SAR) by systematically modifying the parent compound. For this compound, key modifications could include:

Substitution at the N-2 position: Replacing the propyl group with other alkyl or aryl groups to optimize binding affinity and pharmacokinetic properties.

Modification of the dichloro pattern: Investigating how the position and nature of halogen substituents on the pyridazinone ring affect activity.

Functionalization of the pyridazinone ring: Introducing new chemical moieties to create additional interactions with the target protein.

Computational tools such as molecular docking can simulate how these new analogues bind to the active site of a target protein, such as VEGFR-2 or other enzymes. rsc.orgrsc.org This allows chemists to prioritize the synthesis of compounds with the highest predicted potency and specificity, making the design process more efficient. nih.gov The ultimate goal is to develop analogues that exhibit enhanced therapeutic effects while minimizing off-target interactions.

Sustainable Synthesis and Environmental Impact Considerations

As the chemical and pharmaceutical industries move towards more environmentally responsible practices, the development of sustainable synthetic routes is paramount. Future research on this compound and its derivatives should incorporate the principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps, and improving energy efficiency. organic-chemistry.org For example, traditional methods for modifying pyridazinones can involve harsh reagents like phosphorus oxychloride. researchgate.net Developing alternative, milder synthetic pathways would be a significant advancement. A key aspect of sustainability is the ability to recover and recycle byproducts, a practice that has been demonstrated in reactions involving related pyridazinone compounds. organic-chemistry.org

In parallel, a thorough evaluation of the environmental impact of this compound is essential. Many chlorinated organic compounds can be persistent in the environment. Therefore, studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity are necessary. Understanding the compound's environmental fate is critical for responsible development, particularly if it has applications in agrochemicals, which is a known use for some pyridazine (B1198779) derivatives. scholarsresearchlibrary.com Investigating the mechanisms of toxicity in non-target organisms, as has been done for other industrial chemicals, provides a framework for assessing and mitigating potential environmental risks. nih.gov

Collaborative Research Frameworks and Interdisciplinary Approaches

The multifaceted research required to fully elucidate the potential of this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery demands the integration of expertise from diverse scientific fields. nih.gov

A successful research framework would involve:

Computational Chemists and Data Scientists: To apply AI and ML models for prediction and design. scitechdaily.com

Organic and Medicinal Chemists: To synthesize the parent compound and its rationally designed analogues.

Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine biological activity, identify targets, and elucidate mechanisms of action.

Structural Biologists: To determine the crystal structures of the compound bound to its target proteins, providing critical insights for rational design.

Environmental Scientists and Toxicologists: To assess the ecological impact and ensure the safe development of the compound.

Such interdisciplinary collaborations are essential for translating a promising chemical structure into a viable therapeutic agent or a useful chemical tool. By combining advanced computational methods with rigorous experimental validation, the scientific community can efficiently and responsibly explore the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dichloro-2-propylpyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, describes a procedure where alkynyl-substituted pyridazinones are treated with KOH in dioxane/water to form fused-ring derivatives . Key factors include:

  • Temperature : Reactions often proceed at 80–100°C to ensure complete conversion.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.
    • Data Table :
Synthetic MethodYield (%)Purity (%)Key ConditionsReference
Alkynyl cyclization65–7395–98KOH, dioxane/H₂O, 80°C
Halogenation of pyridazinone50–6090–95POCl₃, reflux

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : provides a template for analyzing substituted pyridazinones. Key signals include:
  • Pyridazinone ring protons: δ 7.15–8.32 (aromatic region).
  • Propyl group: δ 0.9–1.5 (CH₃), 1.6–2.1 (CH₂), and 5.44 (N-CH₂) .
  • IR : Stretching vibrations at ~1675 cm⁻¹ (C=O) and 3058 cm⁻¹ (C-H aromatic) confirm core structure .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Suppliers recommend storing the compound in airtight containers at 2–8°C to prevent hydrolysis or decomposition. and highlight:

  • Moisture Sensitivity : Use desiccants (silica gel) in storage .
  • Light Sensitivity : Amber glass containers reduce photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

  • Methodological Answer : demonstrates the use of single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and intermolecular interactions. For example:

  • Key Parameters : Mean σ(C–C) = 0.002 Å, R factor = 0.030 .
  • Applications : Identifying chlorine substituent effects on ring planarity and hydrogen-bonding networks.

Q. What strategies address contradictory biological activity data in pyridazinone derivatives?

  • Methodological Answer : suggests comparative studies with structural analogs (e.g., 3-(2-hydroxyphenyl)-4-phenyl-5-propyl derivatives) to isolate substituent effects. Approaches include:

  • SAR Studies : Modifying the propyl group to ethyl/butyl to assess hydrophobicity impacts .
  • Enzyme Assays : Testing inhibitory activity against kinases or oxidoreductases linked to cancer pathways .

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